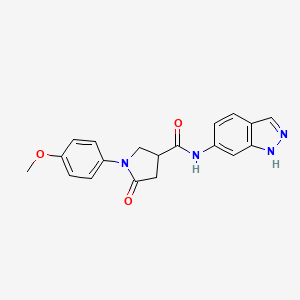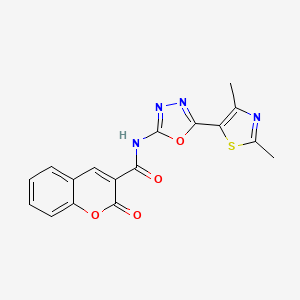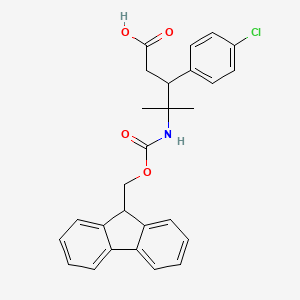![molecular formula C25H27N3O3 B2416543 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 610759-65-4](/img/structure/B2416543.png)
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a type of benzimidazole derivative . Benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Benzimidazole derivatives have been found to show considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . This suggests that these compounds can effectively inhibit cell proliferation in various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on the specific substituents present in the molecule . Generally, they are white or colorless solids that are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Environmentally Friendly Synthesis
Researchers have developed efficient, environmentally benign synthesis methods for compounds structurally related to chromen-4-one derivatives. For example, an efficient TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent demonstrates a green approach to synthesizing various carbonyl compounds, including those with heteroaromatic rings similar to the compound of interest (Li & Zhang, 2009).
Antimicrobial Activity
Derivatives of chromen-2-one have shown significant antimicrobial activity, suggesting potential applications in combating microbial pathogens. The synthesis of 4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one derivatives has led to compounds with high antimicrobial activity, which warrants further research for potential applications in medicine and agriculture (Rusnak et al., 2019).
Biological Activities
The biological activities of chromen-2-one derivatives extend beyond antimicrobial effects. For example, some compounds have demonstrated antitubercular, antiviral, and anticancer activities. This highlights the versatility of these molecules in scientific research and their potential in developing new therapeutic agents (Kumar & Rao, 2005). Moreover, the oxidative dehydrogenation of a coumarinyl scaffold with copper ion and its application in metal ion detection in human liver cancer cells illustrate the compound's utility in biochemical research and diagnostics (Dey et al., 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation . This compound has shown very good binding affinities towards EGFR .
Mode of Action
The compound interacts with its target, EGFR, by binding to it. This binding can inhibit the activity of EGFR, thereby affecting the signal transduction pathways that lead to cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR can affect multiple downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, growth, and proliferation. By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
The compound’s predicted drug-likeness properties suggest that it could be used as a therapeutic agent . This implies that the compound may have suitable absorption, distribution, metabolism, and excretion properties, but further studies would be needed to confirm this.
Result of Action
The compound has demonstrated in vitro anti-cancer activity against two breast cancer cell lines, MCF 7 and MDA-MB-231 . It has shown superior activity compared to Doxorubicin, a commonly used chemotherapy drug .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-16-11-17-23(30)19(25-26-20-8-4-5-9-21(20)27-25)14-31-24(17)18(22(16)29)13-28-10-6-7-15(2)12-28/h4-5,8-9,11,14-15,29H,3,6-7,10,12-13H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHHXDOFPJSZLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)



![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)
![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)